2-{[2-Amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetamide
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Overview
Description
2-{[2-AMINO-5-CYANO-6-(METHYLSULFANYL)-4-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound with significant potential in various scientific fields. It is characterized by its pyrimidine ring structure, which is substituted with amino, cyano, and methylsulfanyl groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-AMINO-5-CYANO-6-(METHYLSULFANYL)-4-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:
Neat Methods: Direct treatment of substituted aryl or heteryl amines with alkyl cyanoacetates without solvent at room temperature.
Stirring Without Solvent: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, followed by overnight stirring at room temperature.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods mentioned above can be scaled up with appropriate modifications to suit industrial requirements.
Chemical Reactions Analysis
Types of Reactions
2-{[2-AMINO-5-CYANO-6-(METHYLSULFANYL)-4-PYRIMIDINYL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-AMINO-5-CYANO-6-(METHYLSULFANYL)-4-PYRIMIDINYL]SULFANYL}ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[2-AMINO-5-CYANO-6-(METHYLSULFANYL)-4-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing various biochemical pathways. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-AMINO-5-CYANO-6-(METHYLSULFANYL)-4-PYRIMIDINYL]SULFANYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
- 2-(4,4-DIMETHYL-5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)-N-(2-(TRIFLUOROMETHOXY)PHENYL)ACETAMIDE
Uniqueness
2-{[2-AMINO-5-CYANO-6-(METHYLSULFANYL)-4-PYRIMIDINYL]SULFANYL}ACETAMIDE is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H9N5OS2 |
---|---|
Molecular Weight |
255.3 g/mol |
IUPAC Name |
2-(2-amino-5-cyano-6-methylsulfanylpyrimidin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C8H9N5OS2/c1-15-6-4(2-9)7(13-8(11)12-6)16-3-5(10)14/h3H2,1H3,(H2,10,14)(H2,11,12,13) |
InChI Key |
GDPXECRGWWQKJB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=NC(=N1)N)SCC(=O)N)C#N |
Origin of Product |
United States |
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